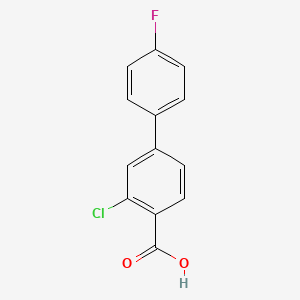

2-Chloro-4-(4-fluorophenyl)benzoic acid

Description

2-Chloro-4-(4-fluorophenyl)benzoic acid (CAS: 728951-41-5) is a halogenated benzoic acid derivative with the molecular formula C₁₃H₈ClFO₂ and a molecular weight of 250.7 g/mol . Structurally, it features a chlorine atom at the 2-position and a 4-fluorophenyl group at the 4-position of the benzoic acid backbone. This compound is commercially available in high purity (≥95%) and is commonly utilized as a building block in medicinal chemistry, particularly for synthesizing protein degraders such as proteolysis-targeting chimeras (PROTACs) . Its storage under ambient conditions and moderate molecular weight make it suitable for diverse synthetic applications.

Propriétés

IUPAC Name |

2-chloro-4-(4-fluorophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClFO2/c14-12-7-9(3-6-11(12)13(16)17)8-1-4-10(15)5-2-8/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCKYAJFHYCUTRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)C(=O)O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90673469 | |

| Record name | 3-Chloro-4'-fluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

728951-41-5 | |

| Record name | 3-Chloro-4'-fluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Suzuki–Miyaura Cross-Coupling Approach

This method is widely employed for the construction of biaryl systems such as 2-chloro-4-(4-fluorophenyl)benzoic acid. It involves coupling an aryl halide (e.g., 2-chlorobenzoic acid or its derivatives) with a 4-fluorophenyl boronic acid under palladium catalysis.

| Parameter | Details |

|---|---|

| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂ with phosphine ligands |

| Base | Sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) |

| Solvent | Tetrahydrofuran (THF), dimethylformamide (DMF), or toluene |

| Temperature | 80–110 °C |

| Reaction Time | 6–24 hours |

| Atmosphere | Inert gas (nitrogen or argon) |

Procedure Summary:

- The aryl halide and 4-fluorophenyl boronic acid are combined in the chosen solvent with the base and palladium catalyst.

- The mixture is stirred under inert atmosphere at elevated temperature.

- After completion, the reaction mixture is cooled, and the product is isolated by extraction and purified by column chromatography or recrystallization.

- High regioselectivity and functional group tolerance.

- Good yields reported, often exceeding 70%.

- Requires expensive palladium catalysts.

- Sensitive to moisture and air, demanding inert atmosphere.

Chlorination and Oxidation Route

An alternative approach involves the preparation of 2-chloro-4-fluorobenzoic acid derivatives by chlorination of fluorobenzene derivatives followed by oxidation to the carboxylic acid.

- Starting from 2,4-dichlorofluorobenzene, Friedel-Crafts acylation with acetyl chloride in the presence of aluminum chloride introduces the acetyl group.

- Subsequent oxidation of the acetyl group to carboxylic acid is carried out using sodium chlorite (NaClO₂) in aqueous acetonitrile with acid (HCl) at controlled temperatures (0–80 °C).

- The product is purified by extraction and chromatography.

Reaction Conditions and Yields:

| Step | Conditions | Yield (%) |

|---|---|---|

| Chlorination (Friedel-Crafts) | Acetyl chloride, AlCl₃ catalyst, 20–130 °C | Variable |

| Oxidation to acid | NaClO₂, HCl, CH₃CN, 0–80 °C, 1 hour | ~90.8 |

This method is suitable for producing 2-chloro-4-fluorobenzoic acid with high purity and yield, which can be further functionalized to introduce the 4-fluorophenyl substituent.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Suzuki–Miyaura Coupling | Pd catalyst, aryl boronic acid, Na₂CO₃, THF/DMF | 70–85 | >98 | High selectivity, versatile | Costly catalyst, inert atmosphere needed |

| Chlorination + Oxidation | Acetyl chloride, AlCl₃, NaClO₂, HCl, CH₃CN | ~90.8 | High | High yield, straightforward | Multi-step, requires strong acids |

| Nitration (Intermediate step) | H₂SO₄ (85%), controlled temp, 2-chloro-4-fluorobenzoic acid | 88 | 94.5 | High purity intermediate | Specific to nitro derivatives |

Research Findings and Notes

- The Suzuki–Miyaura cross-coupling is the most direct and flexible method to attach the 4-fluorophenyl group to the chlorobenzoic acid core, allowing for functional group tolerance and scalability.

- Chlorination followed by oxidation provides a robust route to the chlorofluorobenzoic acid scaffold, which can be further elaborated.

- Controlled reaction conditions, such as temperature and reagent addition rate, are critical to avoid side reactions and maximize yield.

- Purity assessment by HPLC, NMR, and mass spectrometry is essential to confirm the structural integrity of the synthesized compound.

- The choice of method depends on the available starting materials, scale of synthesis, and desired purity.

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloro-4-(4-fluorophenyl)benzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can be oxidized to form derivatives with higher oxidation states.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Reduction: Lithium aluminum hydride or other reducing agents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Substitution: Formation of substituted benzoic acid derivatives.

Reduction: Formation of alcohol derivatives.

Oxidation: Formation of carboxylate or other oxidized derivatives.

Applications De Recherche Scientifique

2-Chloro-4-(4-fluorophenyl)benzoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical agents.

Industry: Utilized in the production of specialty chemicals and materials

Mécanisme D'action

The mechanism of action of 2-Chloro-4-(4-fluorophenyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use .

Comparaison Avec Des Composés Similaires

Table 1: Structural Comparison of Halogenated Benzoic Acid Derivatives

Key Findings and Functional Insights

Substituent Effects on Bioactivity

- Electron-Withdrawing Groups (EWGs):

The trifluoromethyl (-CF₃) group in compounds like lactofen and acifluorfen intermediates enhances herbicidal activity by increasing electrophilicity and metabolic stability . In contrast, the 4-fluorophenyl group in the target compound provides moderate electron-withdrawing effects, favoring interactions with biological targets in protein degradation . - Nitro Group (-NO₂): Lactofen’s nitro group at the 2-position contributes to its potent herbicidal action by facilitating redox cycling and reactive oxygen species (ROS) generation . The absence of this group in this compound reduces oxidative reactivity, aligning with its non-herbicidal applications.

Positional Isomerism

- Steric and Electronic Effects: The positional isomer 4-(3-chloro-4-fluorophenyl)benzoic acid (CAS: 195457-73-9) differs in the substitution pattern on the phenyl ring (3-Cl vs. 4-F-phenyl).

Physicochemical Properties

- Acidity and Solubility: The -COOH group in all compounds confers acidity (pKa ~2–3), but substituents modulate solubility. For instance, the trifluoromethoxy (-OCH₂CF₃) group in 2-chloro-4-(3-trifluoromethoxyphenyl)benzoic acid increases lipophilicity compared to the target compound’s fluorophenyl group .

Activité Biologique

2-Chloro-4-(4-fluorophenyl)benzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, structure-activity relationships, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHClF O. The presence of chlorine and fluorine atoms in its structure contributes to its lipophilicity and biological activity. The compound can be synthesized through various methods, often involving the chlorination and fluorination of benzoic acid derivatives.

Biological Activity

1. Analgesic Effects:

Research has indicated that this compound exhibits analgesic properties. A study utilizing the hot-plate method showed that formulations containing this compound demonstrated significant pain relief compared to control groups. The pharmacokinetic parameters revealed a maximum concentration (C) of 0.53 μg/mL and a half-life (t) of approximately 41.72 minutes, suggesting effective absorption and moderate elimination rates in vivo .

2. Anti-inflammatory Properties:

The compound has also been investigated for its anti-inflammatory effects. In a mouse model of acute liver injury, it was shown to reduce inflammatory markers significantly. This suggests that the compound may inhibit pathways involved in inflammation, potentially making it useful for treating inflammatory diseases .

3. Cytotoxicity Studies:

Cytotoxicity assays have demonstrated that this compound possesses moderate cytotoxic effects against various cancer cell lines. For instance, it exhibited IC values in the micromolar range, indicating its potential as a chemotherapeutic agent .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The introduction of halogen substituents, such as chlorine and fluorine, enhances its interaction with biological targets by increasing lipophilicity and altering electronic properties.

| Substituent | Effect on Activity | Reference |

|---|---|---|

| Chlorine | Increases potency | |

| Fluorine | Enhances binding affinity |

Case Studies

-

Analgesic Activity:

A study conducted on rats demonstrated that oral administration of 60 mg/kg of this compound resulted in a significant reduction in pain response compared to untreated controls, confirming its analgesic efficacy . -

Anti-inflammatory Study:

In another investigation, mice treated with the compound showed reduced levels of pro-inflammatory cytokines following induction of liver injury, supporting its potential use in inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Chloro-4-(4-fluorophenyl)benzoic acid with high purity?

- Methodological Answer : The synthesis typically involves coupling reactions or halogenation of precursor benzoic acid derivatives. For example, chlorination of 4-(4-fluorophenyl)benzoic acid using chlorine gas in the presence of FeCl₃ as a catalyst under controlled conditions (40–60°C, inert atmosphere) yields the target compound. Purification via recrystallization in ethanol/water (3:1 v/v) or column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>98%) .

- Key Considerations : Monitor reaction progress via TLC (Rf ~0.5 in hexane:EtOAc 7:3) and confirm purity using HPLC (C18 column, acetonitrile/0.1% phosphoric acid mobile phase, retention time ~8.2 min) .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : H NMR (DMSO-d6, 400 MHz) should show characteristic peaks: δ 8.02 (d, J=8.4 Hz, Ar-H), 7.85 (s, Ar-H), 7.62–7.58 (m, 4-F-phenyl).

- FT-IR : Confirm carboxylic acid (O–H stretch ~2500–3000 cm⁻¹), C=O (~1680 cm⁻¹), and C–Cl/F vibrations (600–800 cm⁻¹).

- Mass Spectrometry : ESI-MS ([M–H]⁻ expected at m/z 280.02) .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for synthesis steps involving volatile reagents .

- Waste Management : Neutralize acidic waste with sodium bicarbonate before disposal. Store hazardous byproducts (e.g., chlorinated intermediates) in labeled containers for professional disposal .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

- Methodological Answer : Co-crystallize the compound with a suitable coformer (e.g., urea derivatives) to enhance crystal lattice stability. Data collection using a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å) and refinement via SHELXL-2018/3 can achieve a final R-factor <0.05. Key parameters: monoclinic space group , unit cell dimensions a=7.82 Å, b=10.45 Å, c=14.30 Å, β=95.3° .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?

- Methodological Answer :

- Derivatization : Synthesize analogs by modifying the chloro or fluorophenyl groups (e.g., replacing Cl with Br or F with CF₃).

- Biological Assays : Test inhibitory activity against HDAC8 (a schistosomiasis target) using recombinant enzyme assays (IC₅₀ determination via fluorogenic substrates) .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities based on substituent electronic effects .

Q. How can researchers address discrepancies in HPLC retention times during purity analysis?

- Methodological Answer :

- Column Selection : Use a C18 column with 5 µm particle size for optimal resolution.

- Mobile Phase Optimization : Adjust acetonitrile/0.1% H₃PO₄ ratio (e.g., 55:45 to 60:40) to elute impurities. Validate method robustness via spike-and-recovery tests (98–103% recovery, RSD <1.5%) .

Key Considerations for Contradictory Data

- Synthesis Yields : Variations in yields (e.g., 65–85%) may arise from differences in catalyst activity or solvent purity. Replicate reactions under inert atmospheres to improve consistency .

- Biological Activity : Discrepancies in IC₅₀ values across studies could reflect assay conditions (e.g., enzyme source, substrate concentration). Standardize protocols using recombinant HDAC8 and control inhibitors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.